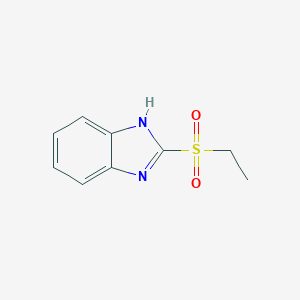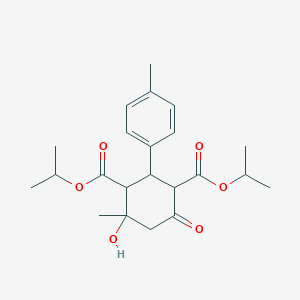
Dipropan-2-yl 4-hydroxy-4-methyl-2-(4-methylphenyl)-6-oxocyclohexane-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipropan-2-yl 4-hydroxy-4-methyl-2-(4-methylphenyl)-6-oxocyclohexane-1,3-dicarboxylate, also known as DPHMD, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the cyclohexanone family and has been found to exhibit a range of interesting biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of Dipropan-2-yl 4-hydroxy-4-methyl-2-(4-methylphenyl)-6-oxocyclohexane-1,3-dicarboxylate is not fully understood, but it is believed to act on a number of different targets in the body. One proposed mechanism is that this compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules in the body. By inhibiting COX-2, this compound may be able to reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to have a range of interesting biochemical and physiological effects. In addition to its analgesic and anti-inflammatory effects, this compound has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases. Additionally, this compound has been found to have neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
Dipropan-2-yl 4-hydroxy-4-methyl-2-(4-methylphenyl)-6-oxocyclohexane-1,3-dicarboxylate has a number of advantages for use in lab experiments. It is a stable compound that can be easily synthesized and stored, making it readily available for use in experiments. Additionally, this compound has been found to have low toxicity, which makes it a safe compound to work with in the lab. However, there are some limitations to using this compound in experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Zukünftige Richtungen
There are many potential future directions for research on Dipropan-2-yl 4-hydroxy-4-methyl-2-(4-methylphenyl)-6-oxocyclohexane-1,3-dicarboxylate. One area of interest is in the development of new pain medications that are based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on different targets in the body. Finally, research is needed to determine the safety and efficacy of this compound in humans, which could pave the way for its use in the treatment of a range of different diseases.
Synthesemethoden
Dipropan-2-yl 4-hydroxy-4-methyl-2-(4-methylphenyl)-6-oxocyclohexane-1,3-dicarboxylate can be synthesized through a multi-step process that involves the reaction of 4-methylbenzaldehyde with cyclohexanone, followed by a series of reactions that result in the final product. This synthesis method has been well-documented in the literature and has been used by many researchers to produce this compound for use in their experiments.
Wissenschaftliche Forschungsanwendungen
Dipropan-2-yl 4-hydroxy-4-methyl-2-(4-methylphenyl)-6-oxocyclohexane-1,3-dicarboxylate has been found to have a range of potential applications in scientific research. One area of interest is in the study of pain and inflammation. This compound has been shown to have analgesic and anti-inflammatory effects, making it a promising candidate for the development of new pain medications. Additionally, this compound has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
Eigenschaften
| 6033-79-0 | |
Molekularformel |
C22H30O6 |
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
dipropan-2-yl 4-hydroxy-4-methyl-2-(4-methylphenyl)-6-oxocyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C22H30O6/c1-12(2)27-20(24)18-16(23)11-22(6,26)19(21(25)28-13(3)4)17(18)15-9-7-14(5)8-10-15/h7-10,12-13,17-19,26H,11H2,1-6H3 |
InChI-Schlüssel |
JKLWHFRPHNOWMT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(C(=O)CC(C2C(=O)OC(C)C)(C)O)C(=O)OC(C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C2C(C(=O)CC(C2C(=O)OC(C)C)(C)O)C(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





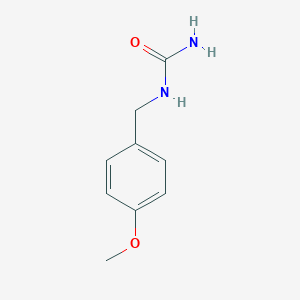

![2-(Morpholin-4-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B184135.png)
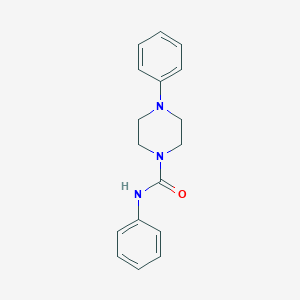
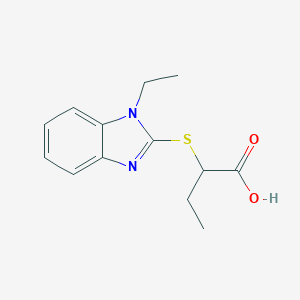


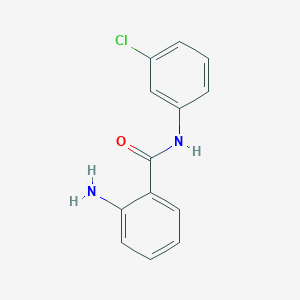
![4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B184142.png)
